3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a substituted phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the thiadiazole and piperidine intermediates. These intermediates are then coupled with the substituted phenyl group through amide bond formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the amide group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole and piperidine rings play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(3-chlorophenyl)propanamide
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-fluorophenyl)propanamide
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(3-chloro-4-methylphenyl)propanamide
Uniqueness
Compared to similar compounds, 3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide stands out due to the presence of both chlorine and fluorine substituents on the phenyl ring. This unique combination can enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4OS/c17-13-9-11(1-3-14(13)18)2-4-16(23)20-12-5-7-22(8-6-12)15-10-19-24-21-15/h1,3,9-10,12H,2,4-8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAQGYCAXCPETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.